molecular formula C13H28O2 B8240580 Butane, 1,1-dibutoxy-3-methyl- CAS No. 13112-69-1

Butane, 1,1-dibutoxy-3-methyl-

Cat. No.: B8240580
CAS No.: 13112-69-1
M. Wt: 216.36 g/mol
InChI Key: RLNQTYONQFCUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butane, 1,1-dibutoxy-3-methyl-: is an organic compound with the molecular formula C13H28O2 . It is a derivative of butane, characterized by the presence of two butoxy groups and a methyl group attached to the butane backbone. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butane, 1,1-dibutoxy-3-methyl- can be synthesized through a multi-step process involving the reaction of 3-methylbutanal with butanol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which is then converted to the final product through further reaction with butanol.

Industrial Production Methods: Industrial production of Butane, 1,1-dibutoxy-3-methyl- typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include distillation steps to purify the final product and remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions: Butane, 1,1-dibutoxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted butane derivatives.

Scientific Research Applications

Chemistry: Butane, 1,1-dibutoxy-3-methyl- is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore the potential medicinal applications of Butane, 1,1-dibutoxy-3-methyl-, including its use as a precursor for drug synthesis.

Industry: In the industrial sector, Butane, 1,1-dibutoxy-3-methyl- is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Butane, 1,1-dibutoxy-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

    1,1-Diethoxy-3-methylbutane: Similar structure but with ethoxy groups instead of butoxy groups.

    1,1-Dimethoxy-3-methylbutane: Contains methoxy groups instead of butoxy groups.

    1,1-Dipropoxy-3-methylbutane: Contains propoxy groups instead of butoxy groups.

Uniqueness: Butane, 1,1-dibutoxy-3-methyl- is unique due to its specific combination of butoxy groups and a methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and industrial processes.

Properties

IUPAC Name

1,1-dibutoxy-3-methylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O2/c1-5-7-9-14-13(11-12(3)4)15-10-8-6-2/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNQTYONQFCUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(CC(C)C)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539786
Record name 1,1-Dibutoxy-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13112-69-1
Record name 1,1-Dibutoxy-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.